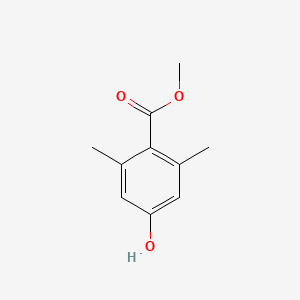

Methyl 4-hydroxy-2,6-dimethylbenzoate

Descripción

BenchChem offers high-quality Methyl 4-hydroxy-2,6-dimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-2,6-dimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-hydroxy-2,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXIFBNFVHBKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550343 | |

| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-31-6 | |

| Record name | Methyl 4-hydroxy-2,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable intermediate in the fields of medicinal chemistry and materials science. This document details a viable synthetic pathway, including experimental protocols for each step, and presents key data in a structured format to aid researchers in their synthetic endeavors.

Overview of the Synthetic Strategy

The synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate can be efficiently achieved through a three-step process starting from the commercially available 2,6-dimethylphenol. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for Methyl 4-hydroxy-2,6-dimethylbenzoate.

The synthesis commences with the regioselective formylation of 2,6-dimethylphenol at the para position to yield 4-hydroxy-2,6-dimethylbenzaldehyde. This is a crucial step as the ortho positions are sterically hindered by the methyl groups, directing the substitution to the desired para position. Subsequently, the aldehyde intermediate is oxidized to the corresponding carboxylic acid, 4-hydroxy-2,6-dimethylbenzoic acid. The final step involves the esterification of the carboxylic acid with methanol under acidic conditions to afford the target molecule, Methyl 4-hydroxy-2,6-dimethylbenzoate.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,6-dimethylbenzaldehyde via Formylation

A reliable method for the formylation of 2,6-dimethylphenol is the reaction with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). This method has been reported to be effective for the para-formylation of phenols with blocked ortho positions.

Reaction Scheme:

Caption: Formylation of 2,6-dimethylphenol.

Experimental Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylphenol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (TiCl4, 2.2 eq.) to the stirred solution.

-

After stirring for 1 hour at 0 °C, add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

-

Continue stirring the mixture for an additional 45 minutes at 0 °C.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-hydroxy-2,6-dimethylbenzaldehyde.

Quantitative Data:

| Parameter | Value |

| Appearance of Product | White solid |

| Melting Point | 195–197 °C |

| Yield | 79% |

Step 2: Synthesis of 4-Hydroxy-2,6-dimethylbenzoic Acid via Oxidation

The aldehyde functional group of 4-hydroxy-2,6-dimethylbenzaldehyde can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4).

Reaction Scheme:

Caption: Oxidation of the intermediate aldehyde.

Experimental Procedure (General Method):

-

Dissolve 4-hydroxy-2,6-dimethylbenzaldehyde (1.0 eq.) in a mixture of acetone and water.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO4, approx. 2.0 eq.) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate and wash the solid with water.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2,6-dimethylbenzoic acid.

Quantitative Data:

| Parameter | Value |

| Expected Yield | 70-85% (Typical for this type of oxidation) |

Step 3: Synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate via Fischer Esterification

The final step is the acid-catalyzed esterification of 4-hydroxy-2,6-dimethylbenzoic acid with methanol, a classic example of the Fischer esterification.

Reaction Scheme:

Caption: Fischer esterification to the final product.

Experimental Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure Methyl 4-hydroxy-2,6-dimethylbenzoate.

Quantitative Data:

| Parameter | Value |

| Expected Yield | >90% |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for the final product, Methyl 4-hydroxy-2,6-dimethylbenzoate.

| Property | Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 708-31-6 |

| Appearance | Solid |

| ¹H NMR (Predicted) | - Aromatic protons (2H, singlet)- Methoxy protons (3H, singlet)- Methyl protons (6H, singlet)- Hydroxyl proton (1H, broad singlet) |

| ¹³C NMR (Predicted) | - Carbonyl carbon (~170 ppm)- Aromatic carbons (various shifts)- Methoxy carbon (~52 ppm)- Methyl carbons (~20 ppm) |

| IR Spectroscopy (Predicted) | - O-H stretch (broad, ~3300 cm⁻¹)- C=O stretch (strong, ~1700 cm⁻¹)- C-O stretch- Aromatic C-H and C=C stretches |

This guide provides a robust framework for the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described herein. The provided protocols may require optimization based on specific laboratory conditions and the desired scale of the synthesis.

Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Overview of Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-hydroxy-2,6-dimethylbenzoate, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and property determination, and presents a logical workflow for its preparation.

Core Physicochemical Properties

The known and predicted physicochemical properties of Methyl 4-hydroxy-2,6-dimethylbenzoate are summarized below. It is important to note that while some data points are derived from experimental sources, others, such as LogP, are based on computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |

| Molecular Weight | 180.20 g/mol | [2][3] |

| CAS Number | 708-31-6, 83194-70-1 | [3][4] |

| Appearance | Solid | [2] |

| Boiling Point | 285.1 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 119.4 ± 18.7 °C | [5] |

| Melting Point | Not Available | [5] |

| LogP (Predicted) | 2.79 | [5] |

| pKa | Not Available | |

| Solubility | No quantitative data is readily available. Structurally similar compounds like methyl 4-hydroxybenzoate are slightly soluble in water and freely soluble in organic solvents such as ethanol, ether, and acetone. |

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and analysis of chemical compounds. The following sections describe a probable synthesis route for Methyl 4-hydroxy-2,6-dimethylbenzoate and a standard method for solubility determination.

Synthesis via Fischer Esterification

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer esterification. While a specific protocol for Methyl 4-hydroxy-2,6-dimethylbenzoate is not detailed in the available literature, the following procedure, based on the synthesis of structurally similar compounds, outlines the likely methodology.[6]

Objective: To synthesize Methyl 4-hydroxy-2,6-dimethylbenzoate from 4-hydroxy-2,6-dimethylbenzoic acid and methanol.

Materials:

-

4-hydroxy-2,6-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-2,6-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Catalysis: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC), until the starting carboxylic acid is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Neutralization: Combine the organic layers and wash them sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize any remaining acid catalyst. A final wash with brine can aid in separation.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 4-hydroxy-2,6-dimethylbenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to obtain the final, high-purity product.[6][7]

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[7]

Objective: To determine the solubility of Methyl 4-hydroxy-2,6-dimethylbenzoate in a selected solvent.

Materials:

-

Pure Methyl 4-hydroxy-2,6-dimethylbenzoate

-

Solvent of interest (analytical grade)

-

Vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid Methyl 4-hydroxy-2,6-dimethylbenzoate to a vial containing the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Collection: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the collected sample through a syringe filter to remove any suspended microcrystals, which would otherwise lead to an overestimation of solubility.

-

Quantitative Analysis: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Quantify the concentration of Methyl 4-hydroxy-2,6-dimethylbenzoate in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method. The original solubility is then calculated by taking the dilution factor into account.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of Methyl 4-hydroxy-2,6-dimethylbenzoate based on the Fischer esterification protocol.

Caption: Generalized workflow for the synthesis and purification of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-hydroxy-2,6-diMethylbenzoate CAS#: 708-31-6 [m.chemicalbook.com]

- 3. Methyl 4-hydroxy-2,6-diMethylbenzoate | 708-31-6 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 4-hydroxy-2,6-dimethylbenzoate | CAS#:708-31-6 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Unveiling a Natural Aromatic: A Technical Guide to Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (Atraric Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a naturally occurring phenolic compound commonly known as atraric acid. While the initially specified methyl 4-hydroxy-2,6-dimethylbenzoate is not a recognized natural product, atraric acid is a prominent secondary metabolite found in various lichens and has a significant precursor produced by a fungus. This guide details its natural sources, biosynthesis, and comprehensive experimental protocols for its isolation and characterization.

Natural Occurrence and Sources

Atraric acid is primarily found in the symbiotic organisms known as lichens. It is a key aromatic constituent of oakmoss, contributing to its characteristic woody and mossy scent. Additionally, a direct precursor to atraric acid is produced through fungal fermentation.

| Natural Source | Family | Species | Compound Form | Reference |

| Oakmoss | Parmeliaceae | Evernia prunastri | Atraric acid | [1] |

| Lichen | Usnea undulata | Atraric acid | [2] | |

| Lichen | Stereocaulon alpinum | Atraric acid | [2] | |

| Fungus | Aspergillaceae | Aspergillus terreus | 4-O-desmethylbarbaric acid (precursor) | [3] |

Biosynthesis and Production

Atraric acid is a polyketide, a class of secondary metabolites produced by a wide range of organisms. In lichens, the fungal partner (mycobiont) is responsible for its biosynthesis.

A biotechnological approach to producing atraric acid involves the fermentation of the fungus Aspergillus terreus. This fungus does not directly produce atraric acid but rather a key precursor, 4-O-desmethylbarbaric acid. This precursor can then be chemically converted to atraric acid.

Experimental Workflow: From Fungal Fermentation to Atraric Acid

The following diagram illustrates the overall workflow for the production of atraric acid from Aspergillus terreus.

Caption: Workflow for the production of atraric acid from Aspergillus terreus.

Experimental Protocols

Isolation of Atraric Acid from Lichens (Evernia prunastri)

This protocol describes a general method for the extraction and isolation of atraric acid from the lichen Evernia prunastri.

a. Extraction:

-

Air-dry and powder the lichen thalli.

-

Perform a sequential maceration of the powdered lichen material with solvents of increasing polarity, such as hexane, dichloromethane, and acetonitrile.[4]

-

For each solvent, immerse the lichen powder and stir for 24-48 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

b. Isolation:

-

Subject the crude extract, particularly the less polar fractions (hexane and dichloromethane), to column chromatography on silica gel.[4]

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp for visualization.

-

Combine the fractions containing the compound of interest and concentrate them.

-

Perform further purification by preparative TLC or recrystallization to obtain pure atraric acid.

Production of Atraric Acid via Fungal Fermentation and Chemical Conversion

This protocol is based on a patented method for producing atraric acid from a fungal precursor.[3]

a. Fermentation of Aspergillus terreus:

-

Prepare a seed culture of Aspergillus terreus by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) and incubating for 2-3 days with shaking.

-

Inoculate a larger volume of PDB medium with the seed culture.

-

Incubate the production culture for 7-10 days at 28°C with continuous shaking (e.g., 220 rpm).[3]

-

After incubation, extract the fermentation broth with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to yield the crude extract containing 4-O-desmethylbarbaric acid.

b. Purification of 4-O-desmethylbarbaric acid:

-

Purify the crude extract using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol) to isolate 4-O-desmethylbarbaric acid.

c. Chemical Conversion to Atraric Acid:

Caption: Chemical conversion of the fungal precursor to atraric acid.

-

Hydrolysis: Dissolve the purified 4-O-desmethylbarbaric acid in a suitable solvent and hydrolyze it to 2,4-dihydroxy-3,6-dimethylbenzoic acid using either acidic (e.g., refluxing with dilute HCl) or basic (e.g., refluxing with aqueous NaOH followed by acidification) conditions.[3]

-

Esterification: To a solution of 2,4-dihydroxy-3,6-dimethylbenzoic acid in an appropriate solvent (e.g., dimethylformamide - DMF), add a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate).[3]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Analytical Characterization

The structural elucidation and purity assessment of atraric acid are performed using a combination of spectroscopic techniques.

| Technique | Method | Expected Results |

| HPLC | Reverse-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water with a small percentage of acid (e.g., 0.1% formic acid). | A single, sharp peak at a characteristic retention time. Purity can be assessed by integrating the peak area. |

| ¹H NMR | The sample is dissolved in a deuterated solvent (e.g., CDCl₃). | Characteristic peaks corresponding to the aromatic proton, hydroxyl groups, methyl groups on the ring, and the methyl ester group. |

| ¹³C NMR | The sample is dissolved in a deuterated solvent (e.g., CDCl₃). | Resonances for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons. |

| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI). | The molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of atraric acid (196.2 g/mol ). Characteristic fragmentation patterns can also be observed.[5] |

This guide provides a comprehensive overview of the natural occurrence, production, and analysis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate. The detailed protocols and analytical data serve as a valuable resource for researchers and professionals in natural product chemistry, drug discovery, and the fragrance industry.

References

- 1. Frontiers | Manganese Deficiency Is Required for High Itaconic Acid Production From D-Xylose in Aspergillus terreus [frontiersin.org]

- 2. Atraric Acid | C10H12O4 | CID 78435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 4. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester [webbook.nist.gov]

biological activities of Methyl 4-hydroxy-2,6-dimethylbenzoate derivatives

An In-depth Technical Guide on the Biological Activities of Methyl 4-hydroxy-2,6-dimethylbenzoate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxy-2,6-dimethylbenzoate is a phenolic ester with a structure amenable to chemical modification for drug discovery. A comprehensive review of current scientific literature reveals a notable scarcity of direct experimental data on its biological activities. However, its structural similarity to other well-studied phenolic and benzoate derivatives provides a strong basis for predicting its therapeutic potential. This guide synthesizes information from analogous compounds to infer potential biological activities, provides detailed experimental protocols to facilitate future research, and visualizes hypothesized mechanisms and workflows. The primary focus is on potential anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, supported by data from structurally related molecules. This document serves as a foundational resource to guide the exploration of Methyl 4-hydroxy-2,6-dimethylbenzoate derivatives as novel therapeutic agents.

Introduction

Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS: 83194-70-1) is an aromatic ester whose potential as a scaffold in medicinal chemistry is significant yet underexplored.[1][2] Its structure, featuring a phenolic hydroxyl group and a methyl ester, offers multiple points for synthetic modification. The two methyl groups positioned ortho to the hydroxyl group create steric hindrance that can influence its reactivity and biological interactions.[3]

While direct studies on this specific molecule are limited, the broader class of hydroxybenzoates has garnered substantial attention for diverse pharmacological effects.[4] By examining the activities of structural isomers and analogs—such as Methyl 4-hydroxy-3,5-dimethylbenzoate, methylparaben, and methyl gallate—we can construct a predictive framework for the biological potential of Methyl 4-hydroxy-2,6-dimethylbenzoate and guide future research efforts.[4][5] This guide will focus on its inferred cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.

Predicted Biological Activities and Mechanisms of Action

Based on structure-activity relationships derived from analogous compounds, Methyl 4-hydroxy-2,6-dimethylbenzoate and its derivatives are hypothesized to exhibit several key biological activities.

Anticancer and Cytotoxic Potential

Many phenolic compounds are known to possess anti-proliferative and pro-apoptotic effects.[6] Structurally similar molecules, such as 4-hydroxy-3-methoxy benzoic acid methyl ester (HMBME), have been shown to induce apoptosis in cancer cell lines by targeting cell survival signaling pathways like Akt/NFκB.[5] It is plausible that derivatives of Methyl 4-hydroxy-2,6-dimethylbenzoate could trigger programmed cell death through intrinsic (mitochondrial) or extrinsic pathways, modulate the cell cycle, or generate reactive oxygen species (ROS) leading to oxidative stress and cell death.[7]

Antimicrobial Activity

Hydroxybenzoate esters, most notably methylparaben (Methyl 4-hydroxybenzoate), are widely used as antimicrobial preservatives.[4][5] Their mechanism often involves the disruption of microbial membrane transport processes.[5] Similarly, other natural and synthetic coumarin and benzoate derivatives have demonstrated activity against various bacterial and fungal strains, particularly Gram-positive bacteria.[8][9] It is hypothesized that derivatives of Methyl 4-hydroxy-2,6-dimethylbenzoate could exhibit inhibitory effects on a range of microbial pathogens.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds, acting as a hydrogen donor to scavenge free radicals and mitigate oxidative stress.[6] This is a well-established property of phenolic compounds like methyl gallate.[4] The antioxidant potential of Methyl 4-hydroxy-2,6-dimethylbenzoate derivatives could be a significant aspect of their overall biological profile, contributing to cytoprotective and anti-inflammatory effects.

Anti-inflammatory Properties

Chronic inflammation involves the dysregulation of key signaling pathways such as NF-κB.[6] Some benzoate derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[4][6] It is proposed that Methyl 4-hydroxy-2,6-dimethylbenzoate derivatives could interfere with inflammatory cascades, potentially by inhibiting the activation of the NF-κB pathway.[6]

Quantitative Data from Structurally Analogous Compounds

While specific IC50 values for Methyl 4-hydroxy-2,6-dimethylbenzoate are not available, the following tables summarize quantitative data from structurally related compounds to provide a contextual baseline for potential efficacy.

Table 1: Cytotoxicity of Structurally Related Benzoate and Chalcone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4'-O-caproylated-DMC* | SH-SY5Y | 5.20 | [7] |

| 4'-Methoxychalcone | A549 (Human Lung) | 85.40 | [10] |

| 4'-Methoxychalcone | B-16 (Mouse Melanoma) | 50.15 | [10] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Human Lung) | Significant Activity | [11] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Human Liver) | Significant Activity | [11] |

*DMC: 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, a structurally related phenolic compound.[7]

Table 2: Enzyme Inhibition by Structurally Related Coumarin Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin Derivative (2)* | Carbonic Anhydrase-II | 263 ± 0.3 | [12] |

| Coumarin Derivative (6)* | Carbonic Anhydrase-II | 456 ± 0.1 | [12] |

| Thiourea (Standard) | Urease | 21 ± 0.11 | [12] |

*Specific structures are detailed in the cited reference.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the biological activities discussed. They can be adapted for the evaluation of novel Methyl 4-hydroxy-2,6-dimethylbenzoate derivatives.

Protocol for MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10][13]

Materials:

-

Selected human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Test compound (Methyl 4-hydroxy-2,6-dimethylbenzoate derivative)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

96-well flat-bottom cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in complete medium. Seed 5,000 to 10,000 cells per well (in 100 µL) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13][15]

-

Compound Preparation: Prepare a high-concentration stock solution of the test derivative in DMSO (e.g., 100 mM). Create serial dilutions in complete culture medium to achieve desired final concentrations. Ensure the final DMSO concentration in the wells remains below 0.5%.[13][15]

-

Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).[10][13]

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours at 37°C.[13][15]

-

Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[10][13]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[13]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Müller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test compound and standard antibiotic (e.g., ampicillin)

-

Sterile 96-well plates

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. Results can be confirmed by measuring absorbance with a plate reader.

Protocol for DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compound

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plate or spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound and ascorbic acid in methanol. Create serial dilutions.[15]

-

Assay: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the various concentrations of the test compound or ascorbic acid. A control well should contain DPPH solution and methanol.[15]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Measurement: Measure the absorbance at 517 nm. The scavenging activity is indicated by the discoloration of the purple DPPH solution.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Hypothesized intrinsic apoptosis pathway modulated by derivatives.

Caption: Hypothesized inhibition of the NF-κB pro-inflammatory pathway.

Conclusion and Future Directions

While direct experimental data on the biological activity of Methyl 4-hydroxy-2,6-dimethylbenzoate is currently scarce, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive scaffold. The evidence from related benzoate, coumarin, and chalcone derivatives points towards probable anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[4][10][16]

The steric hindrance provided by the ortho-methyl groups may lead to unique selectivity and metabolic stability profiles compared to its isomers, warranting a thorough investigation. Future research should focus on:

-

Synthesis of a Derivative Library: Creating a diverse library of derivatives by modifying the phenolic hydroxyl and methyl ester groups to explore structure-activity relationships.

-

Systematic Biological Screening: Evaluating these novel compounds using the standardized protocols outlined in this guide to generate robust, quantitative data on their cytotoxic, antimicrobial, and antioxidant activities.

-

Mechanism of Action Studies: For promising lead compounds, elucidating the specific molecular targets and signaling pathways involved in their biological effects.

This technical guide provides the foundational knowledge and methodological framework necessary to unlock the therapeutic potential of Methyl 4-hydroxy-2,6-dimethylbenzoate derivatives, paving the way for the development of novel pharmaceutical agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3 | CID 13814116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. benchchem.com [benchchem.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxy-2,6-dimethylbenzoate (CAS No: 708-31-6), a phenolic ester of interest in various chemical and pharmaceutical research fields. This document outlines predicted and reported spectroscopic data, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a visual workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. The predicted chemical shifts for Methyl 4-hydroxy-2,6-dimethylbenzoate are presented below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-hydroxy-2,6-dimethylbenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 | Singlet | 2H | Ar-H |

| ~5.0 | Broad Singlet | 1H | -OH |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~2.3 | Singlet | 6H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-hydroxy-2,6-dimethylbenzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~158 | C-OH |

| ~138 | C-CH₃ |

| ~125 | C-COOCH₃ |

| ~115 | C-H |

| ~52 | -OCH₃ |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The expected characteristic absorption bands for Methyl 4-hydroxy-2,6-dimethylbenzoate are listed below.

Table 3: Characteristic IR Absorption Bands for Methyl 4-hydroxy-2,6-dimethylbenzoate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400-3200 | Strong, Broad | O-H Stretch (phenolic) |

| 3050-3000 | Medium | C-H Stretch (aromatic) |

| 2980-2850 | Medium | C-H Stretch (aliphatic) |

| 1720-1700 | Strong | C=O Stretch (ester) |

| 1600, 1480 | Medium-Weak | C=C Stretch (aromatic ring) |

| 1250-1150 | Strong | C-O Stretch (ester and phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Methyl 4-hydroxy-2,6-dimethylbenzoate (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol .[1]

Table 4: Expected Mass Spectrometry Data for Methyl 4-hydroxy-2,6-dimethylbenzoate

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

Methyl 4-hydroxy-2,6-dimethylbenzoate sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

Methyl 4-hydroxy-2,6-dimethylbenzoate sample (solid)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

Release the pressure arm and remove the sample from the crystal.

-

Clean the ATR crystal thoroughly with a Kimwipe dampened with a suitable solvent and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

-

Methyl 4-hydroxy-2,6-dimethylbenzoate sample

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC vial with a septum cap

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

Transfer the solution to a GC vial and seal it with a septum cap.

-

-

Instrument Setup:

-

Set the appropriate GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.

-

Set the MS parameters, including the ionization mode (EI), mass range, and scan speed.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet using a microsyringe.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the column, it enters the MS ion source where it is ionized by electron impact.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation, if available.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

Unveiling the Origins of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Retrospective

For Immediate Release

A deep dive into the historical archives of chemical synthesis reveals that the initial discovery of Methyl 4-hydroxy-2,6-dimethylbenzoate, a compound of significant interest in modern drug development and chemical research, likely dates back to 1940. The earliest known reference points to a German patent, DE736797, filed by the pharmaceutical company E. Merck. While the full text of this seminal document is not readily accessible in modern databases, its consistent citation in subsequent literature underscores its importance as the foundational report of this molecule's synthesis.

This technical guide serves to collate the available information surrounding the early history of Methyl 4-hydroxy-2,6-dimethylbenzoate, also known as p-Orsellinic acid methyl ester, providing a resource for researchers, scientists, and drug development professionals. The document reconstructs the likely scientific context of its discovery and outlines plausible early synthetic methodologies based on the chemical knowledge of the era.

Historical Context and Natural Product Linkage

Methyl 4-hydroxy-2,6-dimethylbenzoate is intrinsically linked to the chemistry of natural products, specifically those derived from lichens. It is the methyl ester of 4-hydroxy-2,6-dimethylbenzoic acid, a derivative of orsellinic acid. Orsellinic acid and its derivatives are well-known secondary metabolites found in various species of fungi and lichens. A significant natural source of related compounds is oakmoss (Evernia prunastri), which has a long history of use in perfumery. The core chemical structure of Methyl 4-hydroxy-2,6-dimethylbenzoate is also related to atranol and chloroatranol, which are known allergens found in oakmoss absolute.

The research landscape of the early 20th century saw significant exploration into the chemical constituents of natural materials. It is plausible that the interest of a major pharmaceutical company like Merck in this compound stemmed from the broader investigation of lichen chemistry and the potential biological activities of these natural products.

Early Synthetic Approaches: A Postulated Protocol

Given the chemical knowledge and available technologies in the 1940s, the synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate would have likely involved the esterification of the corresponding carboxylic acid, 4-hydroxy-2,6-dimethylbenzoic acid. A plausible synthetic pathway, reconstructed from common methodologies of the period, is detailed below. The lack of the original patent prevents the presentation of the exact historical quantitative data; therefore, the following table is a representative summary of what such an early experiment might have yielded.

Table 1: Representative Data for a Postulated Early Synthesis

| Parameter | Value | Notes |

| Starting Material | 4-hydroxy-2,6-dimethylbenzoic acid | Likely derived from natural sources or through a multi-step synthesis. |

| Reagents | Methanol, Sulfuric Acid (catalyst) | Fischer-Speier esterification was a well-established method. |

| Reaction Conditions | Reflux in methanol | A common technique for driving the esterification reaction. |

| Product Yield | Moderate to Good | Dependent on reaction time and efficiency of water removal. |

| Melting Point | Not available from historical record | A key analytical parameter for characterization at the time. |

| Spectroscopic Data | Not applicable | Advanced spectroscopic techniques like NMR were not available in 1940. |

Postulated Experimental Protocol

The synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate in the early 20th century would have likely followed a procedure similar to the Fischer-Speier esterification.

Objective: To synthesize Methyl 4-hydroxy-2,6-dimethylbenzoate from 4-hydroxy-2,6-dimethylbenzoic acid.

Materials:

-

4-hydroxy-2,6-dimethylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate solution (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

A solution of 4-hydroxy-2,6-dimethylbenzoic acid in a large excess of anhydrous methanol would be prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid would be carefully added to the solution.

-

The reaction mixture would then be heated to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the excess methanol would be removed by distillation.

-

The residue would be dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

The ethereal layer would be washed with water and then dried over anhydrous sodium sulfate.

-

Finally, the solvent would be evaporated to yield the crude Methyl 4-hydroxy-2,6-dimethylbenzoate, which could be further purified by recrystallization.

Logical Relationship of Early Synthesis

The logical flow of a plausible early synthesis is depicted in the following diagram.

Caption: A postulated workflow for the early synthesis of Methyl 4-hydroxy-2,6-dimethylbenzoate.

Conclusion

While the precise details of the initial discovery of Methyl 4-hydroxy-2,6-dimethylbenzoate remain encapsulated within the historical German patent DE736797, a clear picture emerges of its origins rooted in the exploration of natural product chemistry. The likely synthetic route, a classic Fischer-Speier esterification, reflects the robust and well-understood chemical principles of the time. This foundational work by E. Merck in 1940 laid the groundwork for the future applications of this versatile molecule in various fields of chemical science and drug discovery. Further archival research to uncover the full text of the original patent would be invaluable in providing a complete and detailed account of this compound's genesis.

Potential Therapeutic Applications of Methyl 4-hydroxy-2,6-dimethylbenzoate: A Technical Guide for Researchers

Disclaimer: The following document provides a prospective analysis of the potential therapeutic applications of Methyl 4-hydroxy-2,6-dimethylbenzoate based on its chemical structure and the known biological activities of structurally related phenolic compounds. As of the latest literature review, there is a notable scarcity of direct research on the specific biological effects and therapeutic uses of Methyl 4-hydroxy-2,6-dimethylbenzoate. Therefore, this guide serves as a foundational resource to stimulate and direct future research endeavors.

Introduction

Methyl 4-hydroxy-2,6-dimethylbenzoate is a phenolic ester with the chemical formula C₁₀H₁₂O₃.[1] It is primarily recognized as a versatile chemical intermediate in organic and pharmaceutical synthesis.[2][3] Its structural features, including a hydroxylated benzene ring, suggest that it may possess biological activities analogous to other phenolic compounds, which are a well-studied class of molecules with diverse therapeutic properties. This technical guide aims to explore the potential therapeutic applications of Methyl 4-hydroxy-2,6-dimethylbenzoate, provide relevant experimental protocols for its investigation, and outline plausible signaling pathways it may modulate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to drug development. Key properties of Methyl 4-hydroxy-2,6-dimethylbenzoate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 83194-70-1 | [2] |

| Appearance | Not specified, likely solid | |

| SMILES | CC1=CC(=CC(=C1C(=O)OC)C)O | [1] |

| InChIKey | QCXIFBNFVHBKCI-UHFFFAOYSA-N | [1] |

Potential Therapeutic Applications and Underlying Rationale

While direct evidence is lacking, the chemical structure of Methyl 4-hydroxy-2,6-dimethylbenzoate allows for informed speculation on its potential therapeutic roles. The presence of a phenolic hydroxyl group is a key pharmacophore in many biologically active compounds.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The electron-donating methyl groups on the aromatic ring of Methyl 4-hydroxy-2,6-dimethylbenzoate may enhance this antioxidant potential.

Anti-inflammatory Effects

Many phenolic compounds exhibit anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[4] Future studies could investigate if Methyl 4-hydroxy-2,6-dimethylbenzoate can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Properties

Preliminary research on the structurally similar Methyl 4-hydroxy-3,5-dimethylbenzoate suggests potential for inducing apoptosis in cancer cell lines.[5] It is plausible that Methyl 4-hydroxy-2,6-dimethylbenzoate could exhibit similar cytotoxic effects against cancer cells, warranting investigation into its antiproliferative and pro-apoptotic activities.

Antimicrobial Activity

Phenolic compounds are known to possess broad-spectrum antimicrobial properties. The lipophilicity of Methyl 4-hydroxy-2,6-dimethylbenzoate may facilitate its interaction with microbial cell membranes, leading to disruption and cell death.

Proposed Experimental Protocols

To elucidate the potential therapeutic applications of Methyl 4-hydroxy-2,6-dimethylbenzoate, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the effect of a compound on cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

-

Complete cell culture medium

-

Methyl 4-hydroxy-2,6-dimethylbenzoate (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of Methyl 4-hydroxy-2,6-dimethylbenzoate in culture medium. The final DMSO concentration should not exceed 0.5%.[5] Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and no-treatment control wells.

-

Incubation: Incubate the plate for 48 or 72 hours.[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

Materials:

-

DPPH solution (0.1 mM in methanol)[5]

-

Methyl 4-hydroxy-2,6-dimethylbenzoate (dissolved in methanol)

-

Ascorbic acid (positive control)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Assay Preparation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the compound or ascorbic acid. For the control, mix 100 µL of DPPH solution with 100 µL of methanol.[5]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Data Acquisition: Measure the absorbance at 517 nm.[5]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Ensuring the purity of the test compound is critical for accurate biological evaluation.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid[7]

-

Methyl 4-hydroxy-2,6-dimethylbenzoate reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.[7]

-

Standard and Sample Preparation: Prepare stock solutions of the reference standard and the test sample in the mobile phase (e.g., 1 mg/mL).[7]

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Potential Signaling Pathways

Based on the activities of similar phenolic compounds, Methyl 4-hydroxy-2,6-dimethylbenzoate could potentially modulate several key intracellular signaling pathways.

Caption: Hypothetical signaling pathways modulated by Methyl 4-hydroxy-2,6-dimethylbenzoate.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive evaluation of a novel compound.

Caption: A generalized workflow for the preclinical evaluation of Methyl 4-hydroxy-2,6-dimethylbenzoate.

Conclusion and Future Directions

Methyl 4-hydroxy-2,6-dimethylbenzoate represents an unexplored molecule with potential therapeutic value stemming from its phenolic structure. While currently utilized as a chemical intermediate, its potential biological activities warrant a thorough investigation. Future research should focus on a systematic evaluation of its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties through the experimental protocols outlined in this guide. Elucidating its mechanism of action and its effects on key signaling pathways will be crucial in determining its potential as a lead compound for drug development. The derivatization of Methyl 4-hydroxy-2,6-dimethylbenzoate could also be explored to enhance its potency and pharmacokinetic profile, opening new avenues for the development of novel therapeutics.

References

An In-depth Technical Guide to Structural Analogs of Methyl 4-hydroxy-2,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-2,6-dimethylbenzoate and its structural analogs represent a class of phenolic compounds with significant potential in drug discovery and development. Their core structure, characterized by a substituted benzene ring, offers a versatile scaffold for the design of novel therapeutic agents with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these compounds. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways modulated by these analogs, including the NF-κB and Nrf2 pathways, are elucidated and visualized to provide a deeper understanding of their molecular interactions.

Introduction

Substituted hydroxybenzoic acid esters are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological properties. Methyl 4-hydroxy-2,6-dimethylbenzoate, with its distinct substitution pattern, serves as a key starting point for the exploration of structure-activity relationships (SAR). Modifications to the core phenyl ring and the ester group can significantly influence the physicochemical properties and biological activities of the resulting analogs. This guide focuses on analogs where the number and position of methyl and hydroxyl groups are varied, as well as derivatives of the ester functionality. These modifications can impact properties such as antimicrobial, anti-inflammatory, and cytotoxic activities.

Physicochemical Properties of Selected Analogs

The structural variations among the analogs of Methyl 4-hydroxy-2,6-dimethylbenzoate directly influence their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, lipophilicity (LogP), and polar surface area are crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-hydroxy-2,6-dimethylbenzoate |  | C₁₀H₁₂O₃ | 180.20 |

| Methyl gallate (Methyl 3,4,5-trihydroxybenzoate) |  | C₈H₈O₅ | 184.15 |

| Methyl syringate (Methyl 4-hydroxy-3,5-dimethoxybenzoate) |  | C₁₀H₁₂O₅ | 212.20 |

| Methyl 2,4-dihydroxy-6-methylbenzoate |  | C₉H₁₀O₄ | 182.17 |

Synthesis of Structural Analogs

The synthesis of structural analogs of Methyl 4-hydroxy-2,6-dimethylbenzoate can be achieved through various established organic chemistry reactions. A common and efficient method for the synthesis of the parent compound and its analogs is the Fischer-Speier esterification of the corresponding substituted hydroxybenzoic acid.

General Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of a methyl hydroxybenzoate analog from its corresponding carboxylic acid.

Materials:

-

Substituted hydroxybenzoic acid (1 equivalent)

-

Methanol (excess, as solvent and reactant)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve the substituted hydroxybenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with deionized water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure methyl hydroxybenzoate analog.

Biological Activities and Quantitative Data

Structural analogs of Methyl 4-hydroxy-2,6-dimethylbenzoate exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data for some representative analogs. It is important to note that the specific activity is highly dependent on the substitution pattern of the benzene ring.

Antimicrobial Activity

The antimicrobial potential of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Methyl gallate | Stenotrophomonas maltophilia | 64 - 256 | [1] |

| Methyl gallate | Achromobacter xylosoxidans | 64 - 256 | [1] |

| Methyl gallate | Burkholderia cenocepacia | 64 - 256 | [1] |

| Methyl gallate | Nalidixic acid-resistant bacteria | 250 - 1000 | [2] |

| Gallic acid | Cariogenic & Periodontopathic bacteria | <8000 & 1000 | [3] |

Cytotoxic Activity

The cytotoxic activity of these analogs against various cancer cell lines is typically assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC50 (µM) | Reference |

| Methyl benzoate | HEK293 (Human embryonic kidney) | >7300 | [4] |

| Methyl benzoate | CACO2 (Human colon adenocarcinoma) | >7300 | [4] |

| Methyl benzoate | SH-SY5Y (Human neuroblastoma) | >7300 | [4] |

| Methyl dihydroxybenzoate | HepG2 (Human liver cancer) | ~142 (25.66 µg/mL) | [5] |

| Heptadecyl benzoate | HepG2 (Human liver cancer) | ~25 (8.92 µg/mL) | [5] |

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound

-

Bacterial strain

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Test compound

-

Adherent cancer cell line (e.g., HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for another 24-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[6][7][8]

Signaling Pathways and Mechanisms of Action

The biological activities of hydroxybenzoic acid derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. Many phenolic compounds have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by hydroxybenzoate analogs.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Phenolic compounds can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.

Caption: Activation of the Nrf2-ARE antioxidant pathway by hydroxybenzoate analogs.

Experimental Workflows

Drug Discovery and Development Workflow

The general workflow for the discovery and development of new drugs based on the Methyl 4-hydroxy-2,6-dimethylbenzoate scaffold involves several key stages, from initial design and synthesis to preclinical and clinical evaluation.

Caption: General workflow for drug discovery and development.

Conclusion

The structural analogs of Methyl 4-hydroxy-2,6-dimethylbenzoate represent a promising area of research for the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for addressing a variety of medical needs. This technical guide has provided a foundational overview of their synthesis, biological evaluation, and mechanisms of action. Further research into the quantitative structure-activity relationships and the specific molecular targets of these compounds will be crucial for advancing their development into clinically useful drugs.

References

- 1. Antibacterial activity of gallic acid and methyl gallate against emerging non-fermenting bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory effect of methyl gallate and gallic acid on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. MTT (Assay protocol [protocols.io]

The Enigmatic Role of Methyl 4-hydroxy-2,6-dimethylbenzoate in Plant Biology: A Technical Whitepaper

For Immediate Release

[City, State] – [Date] – While the vast and intricate world of plant secondary metabolites continues to be a fertile ground for scientific discovery, some compounds remain tantalizingly obscure. Methyl 4-hydroxy-2,6-dimethylbenzoate, a substituted phenolic compound, represents one such molecule. Despite its defined chemical structure, its role as a plant metabolite is not well-documented in current scientific literature. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to bridge this knowledge gap. By drawing parallels with the well-studied analogous compound, methyl 4-hydroxybenzoate (methylparaben), and other related benzoic acid derivatives, this whitepaper will explore the hypothetical biosynthesis, physiological functions, and signaling pathways of methyl 4-hydroxy-2,6-dimethylbenzoate in plants. This guide will also provide detailed experimental protocols and quantitative data, extrapolated from its structural relatives, to stimulate further research into this potentially significant plant metabolite.

Introduction: The Uncharted Territory of a Substituted Benzoate

Benzoic acid and its derivatives are a diverse class of phenolic compounds in plants, playing crucial roles in a variety of physiological processes, from defense to development. While compounds like salicylic acid and its methylated form, methyl salicylate, are well-established as key signaling molecules in plant immunity, the functions of many other substituted benzoates are yet to be fully elucidated. Methyl 4-hydroxy-2,6-dimethylbenzoate, with its characteristic hydroxyl, methyl, and ester functional groups, presents an intriguing case. Its structure suggests potential for biological activity, possibly as a defense compound, an allelochemical, or a signaling molecule. Due to the current scarcity of direct research on this specific compound in plants, this whitepaper will leverage the existing knowledge of its simpler analog, methyl 4-hydroxybenzoate, to build a foundational understanding and propose a framework for future investigation.

Biosynthesis: A Hypothetical Pathway

The biosynthesis of methyl 4-hydroxy-2,6-dimethylbenzoate in plants has not been experimentally determined. However, by examining the known pathways for similar compounds, a putative biosynthetic route can be proposed. The core structure is likely derived from the shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants.

The immediate precursor to the benzoate ring is likely 4-hydroxybenzoic acid. In Arabidopsis, 4-hydroxybenzoic acid is synthesized from phenylalanine and tyrosine.[1] The formation of 4-hydroxybenzoate from these precursors can occur via at least two routes: the β-oxidation of p-coumarate and the peroxidative cleavage of kaempferol.[1]

Once 4-hydroxybenzoic acid is synthesized, the subsequent methylation and esterification steps would lead to the final product. The two methyl groups at positions 2 and 6 on the benzene ring are likely added by specific methyltransferases, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. The final step would be the esterification of the carboxylic acid group with methanol, a reaction catalyzed by a carboxyl methyltransferase.

Potential Physiological Roles and Signaling

Given the antimicrobial and antifungal properties of methyl 4-hydroxybenzoate, it is plausible that methyl 4-hydroxy-2,6-dimethylbenzoate also functions as a defense compound. The additional methyl groups could enhance its lipophilicity, potentially increasing its efficacy in disrupting microbial membranes. Furthermore, many phenolic compounds are known to have allelopathic effects, inhibiting the growth of competing plants.[2][3][4]

The structural similarity to methyl salicylate, a key signaling molecule in systemic acquired resistance (SAR), suggests a potential role in plant defense signaling.[5][6] In SAR, methyl salicylate is transported from infected to distal tissues, where it is converted back to salicylic acid to prime the plant for a broad-spectrum immune response.[5] It is conceivable that methyl 4-hydroxy-2,6-dimethylbenzoate could act as a similar long-distance signal or as an airborne volatile organic compound (VOC) for plant-plant communication.[7]

Quantitative Data (by Analogy)

Direct quantitative measurements of methyl 4-hydroxy-2,6-dimethylbenzoate in plant tissues are not available. However, data for the related compound, methyl 4-hydroxybenzoate (methylparaben), indicate its presence in certain fruits. For example, it occurs naturally in blueberries.[8] The concentrations of such secondary metabolites can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions, including biotic and abiotic stress.[9][10][11][12]